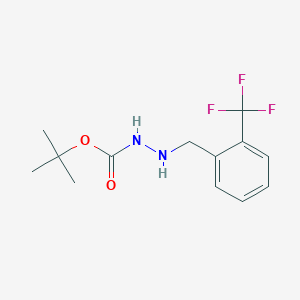

Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl N-[[2-(trifluoromethyl)phenyl]methylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-6-4-5-7-10(9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWXIPSVXDOLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted hydrazinecarboxylates.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the electronic properties of molecules, making them more biologically active and stable .

Biological Research

In biological contexts, this compound is utilized to investigate the influence of trifluoromethyl groups on biological activity. Studies have shown that compounds containing this moiety can exhibit altered interactions with biological targets, such as enzymes and receptors. For instance, derivatives of hydrazinecarboxamides have been evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential in treating neurodegenerative diseases .

Case Study: Anti-inflammatory Activity

A series of compounds derived from similar hydrazinecarboxylic acids were synthesized and tested for anti-inflammatory properties. The results indicated significant inhibition rates comparable to standard drugs like indomethacin, highlighting the potential therapeutic applications of these derivatives .

Industrial Applications

In industrial settings, this compound is used in the synthesis of specialty chemicals that benefit from the unique properties imparted by the trifluoromethyl group. These compounds are often employed in creating materials with enhanced stability and lipophilicity .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to altered biological activity. The hydrazinecarboxylate moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

- Tert-butyl 2-(2-(trifluoromethyl)phenyl)hydrazinecarboxylate

- Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate

- This compound

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced stability, lipophilicity, and biological activity .

Biological Activity

Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate, with the molecular formula and a molecular weight of , is a chemical compound notable for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can significantly enhance the compound's binding affinity and specificity, leading to altered biological effects. The hydrazinecarboxylate moiety may participate in hydrogen bonding and other non-covalent interactions, further modulating its activity.

Potential Applications

This compound has been explored for various applications in biological research:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways influenced by hydrazine derivatives.

- Agrochemicals : Its unique properties allow for potential use in developing agrochemicals with enhanced efficacy against pests or diseases.

Case Studies

- Antioxidant Activity : In studies examining oxidative stress, compounds similar to this compound have shown protective effects against oxidative damage in cell lines. For instance, related hydrazinecarboxylates were observed to mitigate lipid peroxidation and DNA damage induced by reactive oxygen species (ROS) .

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in diseases characterized by dysregulated enzyme activity .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Trifluoromethyl Group | Biological Activity | Applications |

|---|---|---|---|

| This compound | Yes | Antioxidant, enzyme inhibitor | Pharmaceuticals, agrochemicals |

| Tert-butyl 2-(4-(trifluoromethyl)phenyl)hydrazinecarboxylate | Yes | Moderate antioxidant effects | Pharmaceuticals |

| Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate | No | Limited biological activity | Research applications |

The presence of the trifluoromethyl group in this compound distinguishes it from other hydrazine derivatives by enhancing its stability and bioactivity.

Synthesis and Characterization

The synthesis of this compound typically involves reacting tert-butyl hydrazinecarboxylate with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is generally conducted in an organic solvent such as dichloromethane or tetrahydrofuran, using bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl hydrazinecarboxylate derivatives, and how can they be adapted for compounds like Tert-butyl 2-(2-(trifluoromethyl)benzyl)hydrazinecarboxylate?

- Methodological Answer : A common approach involves reacting tert-butyl hydrazinecarboxylate precursors with alkyl/aryl halides (e.g., benzyl bromides) under basic conditions. For example, n-BuLi is used to deprotonate the hydrazinecarboxylate intermediate at low temperatures (-78°C in THF), followed by nucleophilic substitution with trifluoromethyl-substituted benzyl bromides . Purification typically employs flash chromatography with gradients of EtOAc/hexanes (e.g., 10–25% EtOAc) . Adaptations for trifluoromethyl groups may require adjusting stoichiometry or reaction time due to steric/electronic effects.

Q. Which analytical techniques are critical for confirming the structure and purity of tert-butyl hydrazinecarboxylate derivatives?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C18H28N2O2 with exact mass 304.2151) .

- NMR Spectroscopy : H and C NMR identify regiochemistry and stereochemistry. For example, benzyl protons resonate at δ 7.2–7.4 ppm, while tert-butyl groups appear as singlets near δ 1.5 ppm .

- TLC (Rf values) : Monitors reaction progress (e.g., Rf = 0.10–0.50 in EtOAc/hexanes gradients) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of hydrazinecarboxylate derivatives?

- Methodological Answer : Stereoselectivity is influenced by reaction temperature and precursor geometry. For (Z)- or (E)-alkene-containing derivatives, starting with pre-formed stereodefined hydrazinecarboxylates (e.g., (Z)-tert-butyl 2-(hex-4-en-1-yl)hydrazinecarboxylate) ensures retention of configuration during alkylation . Low temperatures (-78°C) minimize epimerization, while chiral auxiliaries or catalysts (e.g., Pd for carboamination) can induce asymmetry in complex spirocyclic derivatives .

Q. What strategies mitigate genotoxic impurities like hydrazine in tert-butyl hydrazinecarboxylate intermediates?

- Methodological Answer :

- Reagent Purity : Use high-purity benzyl halides to avoid side reactions.

- Analytical Monitoring : LC-MS/MS quantifies trace hydrazine (detection limit: ~0.1 ppm) using selective ion transitions (e.g., m/z 304 → 152) .

- Workup Optimization : Quenching with water/brine and repeated EtOAc extractions remove unreacted hydrazine precursors .

Q. How can reaction yields be improved for trifluoromethyl-substituted derivatives?

- Methodological Answer :

- Stoichiometry Adjustments : Increase n-BuLi equivalents (e.g., 2.2–2.5 eq.) to compensate for the electron-withdrawing trifluoromethyl group slowing nucleophilic attack .

- Solvent Optimization : Use polar aprotic solvents (THF or DMF) to stabilize intermediates.

- Temperature Gradients : Gradual warming from -78°C to 0°C enhances reactivity without side-product formation .

Key Considerations

- Stereochemical Complexity : Derivatives with trifluoromethyl groups may exhibit unique conformational preferences due to steric bulk, requiring advanced NMR techniques (e.g., NOESY) for structural assignment.

- Scale-Up Challenges : Low yields in trifluoromethyl derivatives often stem from incomplete deprotonation; using stronger bases (e.g., LDA) or microwave-assisted synthesis can improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.